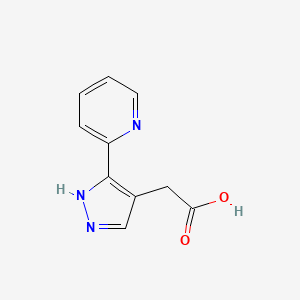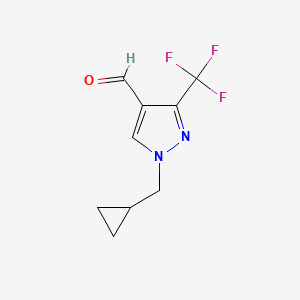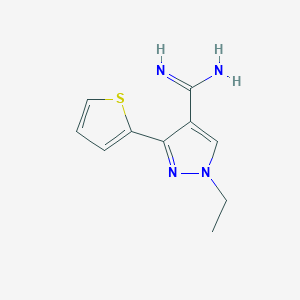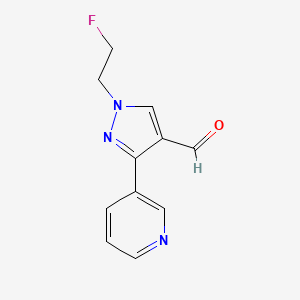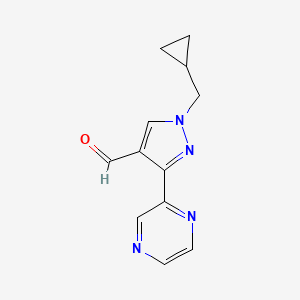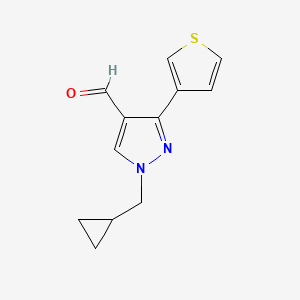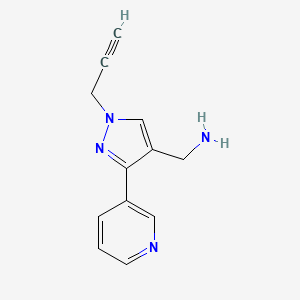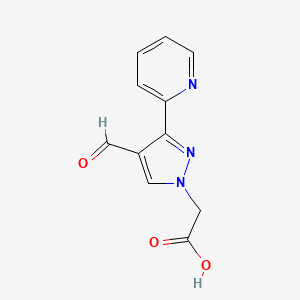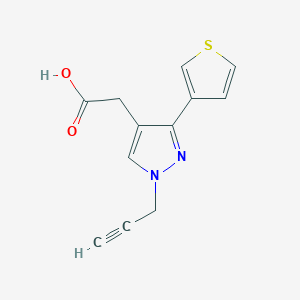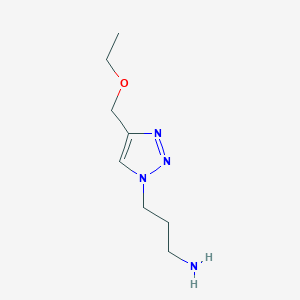
3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine
Overview
Description
3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine, also known as EMT, is a compound of interest in scientific research due to its unique properties. It is a derivative of 1H-1,2,3-triazole and has a wide range of applications in the field of organic synthesis. EMT has been used as a reagent for the synthesis of various heterocyclic compounds, such as 1H-1,2,3-triazoles, 1H-1,2,4-triazoles, and 1H-1,2,3-tetrazoles. It has also been used in the synthesis of carbocyclic compounds and in the preparation of various organometallic compounds. Furthermore, EMT has been used as a catalyst for the synthesis of various organic compounds, such as aldehydes, ketones, and amines.
Scientific Research Applications
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of drug-like molecules. Transaminases (TAs) are employed for the synthesis of enantiopure disubstituted 1-phenylpropan-2-amine derivatives, which are crucial in pharmaceuticals. The process involves starting from prochiral ketones and using immobilized whole-cell biocatalysts with ®-transaminase activity .
Chiral Amine Production
Chiral amines are constituents in approximately 40% of all active pharmaceutical ingredients. The compound can be utilized in the production of chiral amines, which are used as resolving agents for the separation of enantiomers .
Cognitive Function Improvement
L-amphetamine, which is structurally related to the compound, has been reported to improve cognitive function in multiple sclerosis patients. This suggests potential research applications of the compound in developing treatments for cognitive impairments .
Treatment of Neurological Disorders
Commercial drugs containing both enantiomers of amphetamine and related compounds, such as 1-arylpropan-2-amines, exist for the treatment of Parkinson’s disease and attention deficit hyperactivity disorder. The compound could be researched for similar applications .
Obesity and Benign Prostatic Hyperplasia Treatment
Compounds like benzphetamine and tamsulosin are used for the treatment of obesity and benign prostatic hyperplasia, respectively. The compound being analyzed could have potential applications in the synthesis of similar therapeutic agents .
Environmental and Economical Biocatalysis
The compound can be used in environmentally and economically attractive methods for the direct synthesis of pharmaceutically relevant molecules, highlighting its role in sustainable chemistry practices .
Asymmetric Synthesis Optimization
Research into the optimization of asymmetric synthesis processes can utilize this compound. The goal would be to produce enantiomers with high conversion rates and excellent enantiomeric excess (ee) .
Kinetic Resolution
The compound may be involved in kinetic resolution processes to selectively obtain enantiomers of racemic amines, which is a critical step in the production of many pharmaceuticals .
properties
IUPAC Name |
3-[4-(ethoxymethyl)triazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O/c1-2-13-7-8-6-12(11-10-8)5-3-4-9/h6H,2-5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCIODNVMZROSBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CN(N=N1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




